molecular formula C24H24N6O B2624166 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide CAS No. 1797186-34-5

1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide

Cat. No.: B2624166
CAS No.: 1797186-34-5
M. Wt: 412.497
InChI Key: BHQUEEBMNLPTOZ-UHFFFAOYSA-N
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Description

1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features an indole, pyrimidine, pyridine, and piperidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling with the piperidine and pyridine moieties. Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, pyrimidine-based molecules, and piperidine-containing compounds. Examples include:

Uniqueness

What sets 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide apart is its unique combination of multiple bioactive moieties within a single molecule. This structural complexity allows it to interact with a diverse range of biological targets, making it a versatile compound for scientific research .

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(26-15-18-5-3-10-25-14-18)20-7-4-11-29(16-20)22-13-23(28-17-27-22)30-12-9-19-6-1-2-8-21(19)30/h1-3,5-6,8-10,12-14,17,20H,4,7,11,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQUEEBMNLPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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